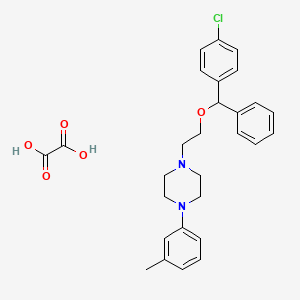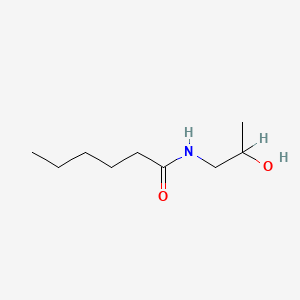
4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate is a compound that combines the structural features of 4-aminobenzoic acid and (4-nitrophenyl) carbamimidothioateIt is a white solid that is slightly soluble in water and is known for its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . (4-Nitrophenyl) carbamimidothioate is a derivative that introduces additional functional groups, potentially enhancing the compound’s reactivity and applications.
Vorbereitungsmethoden
The synthesis of 4-aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For the preparation of (4-nitrophenyl) carbamimidothioate, a common method involves the reaction of 4-nitrophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The amino group in 4-aminobenzoic acid can be oxidized to form nitro derivatives.
Reduction: The nitro group in (4-nitrophenyl) carbamimidothioate can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential antimicrobial and cytotoxic properties.
Medicine: It is investigated for its role in the synthesis of folate and its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of dyes, cross-linking agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate involves its interaction with specific molecular targets and pathways. For example, 4-aminobenzoic acid is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition disrupts the production of folate, leading to antimicrobial effects. The (4-nitrophenyl) carbamimidothioate moiety may enhance the compound’s ability to interact with other molecular targets, potentially increasing its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its role in folate synthesis and its use as a sunscreen agent.
(4-Nitrophenyl) carbamimidothioate: Studied for its potential antimicrobial properties.
Sulfonamides: Structurally similar to 4-aminobenzoic acid and known for their antibacterial activity by inhibiting folate synthesis. The uniqueness of this compound lies in its combined structural features, which may enhance its reactivity and broaden its range of applications.
Eigenschaften
CAS-Nummer |
6326-40-5 |
|---|---|
Molekularformel |
C14H14N4O4S |
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate |
InChI |
InChI=1S/C7H7N3O2S.C7H7NO2/c8-7(9)13-6-3-1-5(2-4-6)10(11)12;8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,8,9);1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
AUTGOFWFUCEAFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1[N+](=O)[O-])SC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)






